molecular formula C11H20O3 B13573512 Methyl 2,3-diisopropyl-3-methyloxirane-2-carboxylate

Methyl 2,3-diisopropyl-3-methyloxirane-2-carboxylate

Cat. No.: B13573512
M. Wt: 200.27 g/mol
InChI Key: NHANECYDQATFJA-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2,3-bis(propan-2-yl)oxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by its unique structure, which includes an oxirane ring substituted with methyl and isopropyl groups, as well as a carboxylate ester functional group. The presence of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-2,3-bis(propan-2-yl)oxirane-2-carboxylate typically involves the epoxidation of suitable alkenes. One common method is the reaction of 3-methyl-2,3-bis(propan-2-yl)acrylate with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then converted to the desired oxirane compound.

Industrial Production Methods

In an industrial setting, the production of methyl 3-methyl-2,3-bis(propan-2-yl)oxirane-2-carboxylate may involve the use of continuous flow reactors to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This approach allows for the efficient and scalable synthesis of the compound, minimizing the formation of by-products and optimizing yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2,3-bis(propan-2-yl)oxirane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted oxirane derivatives.

Scientific Research Applications

Methyl 3-methyl-2,3-bis(propan-2-yl)oxirane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways involving epoxides.

    Medicine: Research into the compound’s potential therapeutic properties, such as its ability to inhibit certain enzymes or interact with biological targets, is ongoing.

    Industry: It is employed in the production of specialty chemicals, including polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism by which methyl 3-methyl-2,3-bis(propan-2-yl)oxirane-2-carboxylate exerts its effects involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various products, depending on the nature of the nucleophile and the reaction conditions. The compound’s molecular targets and pathways are often related to its ability to interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methyl-2,3-bis(ethyl)oxirane-2-carboxylate
  • Methyl 3-methyl-2,3-bis(methyl)oxirane-2-carboxylate
  • Methyl 3-methyl-2,3-bis(butan-2-yl)oxirane-2-carboxylate

Uniqueness

Methyl 3-methyl-2,3-bis(propan-2-yl)oxirane-2-carboxylate is unique due to the specific arrangement of its substituents, which influence its reactivity and chemical properties. The presence of isopropyl groups, in particular, can affect the compound’s steric and electronic characteristics, making it distinct from other similar oxirane derivatives.

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

methyl 3-methyl-2,3-di(propan-2-yl)oxirane-2-carboxylate

InChI

InChI=1S/C11H20O3/c1-7(2)10(5)11(14-10,8(3)4)9(12)13-6/h7-8H,1-6H3

InChI Key

NHANECYDQATFJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C(O1)(C(C)C)C(=O)OC)C

Origin of Product

United States

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